Cas no 4784-40-1 (3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine,hydrochloride)
4784-40-1 structure
Product Name:3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine,hydrochloride
Numero CAS:4784-40-1
MF:C18H23ClN2O2S
MW:366.905422449112
CID:94253
PubChem ID:3083870
Update Time:2025-04-18
3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine,hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine,hydrochloride
- Oxomemazine HCl
- EINECS 225-330-4
- Oxomemazine hydrochloride
- UNII-6BOK44G9K6
- DTXCID5028538
- 4784-40-1
- 3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride
- 6BOK44G9K6
- SCHEMBL4420096
- 10H-PHENOTHIAZINE-10-PROPANAMINE, N,N,.BETA.-TRIMETHYL-, 5,5-DIOXIDE, MONOHYDROCHLORIDE
- N,N,beta-Trimethyl-10H-phenothiazine-10-propylamine 5,5-dioxide monohydrochloride
- PHENOTHIAZINE, 10-(3-(DIMETHYLAMINO)-2-METHYLPROPYL)-, 5,5-DIOXIDE, MONOHYDROCHLORIDE
- NCGC00182075-03
- Tox21_112947
- CHEMBL3187201
- 10H-PHENOTHIAZINE-10-PROPANAMINE, N,N,.BETA.-TRIMETHYL-, 5,5-DIOXIDE, HYDROCHLORIDE (1:1)
- CAS-4784-40-1
- N,N,beta-trimethyl-10H-phenothiazine-10-propylamine5,5-dioxidemonohydrochloride
- DTXSID2048612
- Q27264452
- OXOMEMAZINE HYDROCHLORIDE [WHO-DD]
-
- Inchi: 1S/C18H22N2O2S.ClH/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20;/h4-11,14H,12-13H2,1-3H3;1H
- Chiave InChI: NPMMOYKGIWLASW-UHFFFAOYSA-N
- Sorrisi: Cl.S1(C2C=CC=CC=2N(C2C=CC=CC1=2)CC(C)CN(C)C)(=O)=O
Proprietà calcolate
- Massa esatta: 366.11700
- Massa monoisotopica: 366.117
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 470
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49A^2
Proprietà sperimentali
- Punto di ebollizione: 492.4°Cat760mmHg
- Punto di infiammabilità: 251.6°C
- PSA: 49.00000
- LogP: 5.11640
3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine,hydrochloride Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
4784-40-1 (3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine,hydrochloride) Prodotti correlati
- 10071-07-5(Trimeprazine Sulfoxide)
- 3689-50-7(Oxomemazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti